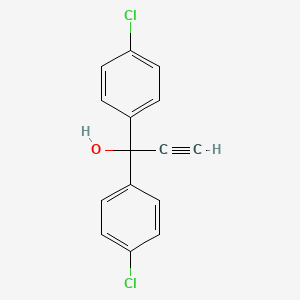
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a prop-2-yn-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and solvents are carefully selected to facilitate the reaction and improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-one.
Reduction: Formation of this compound or 1,1-Bis(4-chlorophenyl)propane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
- 1,1-Bis(4-bromophenyl)prop-2-yn-1-ol
- 1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol
Uniqueness
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The compound’s structural features allow for specific interactions with molecular targets, making it distinct from its analogs.
Actividad Biológica
1,1-Bis(4-chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C16H14Cl2O. It is classified as a propargylic alcohol, characterized by a hydroxyl group attached to a carbon-carbon triple bond. This compound exhibits significant potential for biological activity, making it a candidate for pharmaceutical development. This article delves into its biological properties, including its interactions with biological systems, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its dual functional groups: the alkyne and the alcohol. The presence of two para-chlorophenyl groups influences both its chemical reactivity and biological properties.
Key Features
| Property | Description |
|---|---|
| Molecular Formula | C16H14Cl2O |
| Functional Groups | Hydroxyl (-OH), Alkyne |
| Melting Point | Not specified in available literature |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Propargylation Reactions : Utilizing propargyl halides and phenolic compounds.
- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-carbon bonds.
These methods have been optimized to enhance yield and purity, with recent studies reporting yields exceeding 90% under optimal conditions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.015 |
| Pseudomonas aeruginosa | 0.025 |
These results suggest that the compound's chlorophenyl groups may enhance its ability to disrupt bacterial cell membranes, leading to increased antibacterial activity .
The proposed mechanism for the antimicrobial action of this compound involves:
- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to insert into bacterial membranes, causing permeability changes.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on Efficacy Against S. aureus :
- Evaluation of Antifungal Activity :
Propiedades
Número CAS |
5835-98-3 |
|---|---|
Fórmula molecular |
C15H10Cl2O |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
1,1-bis(4-chlorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H10Cl2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H |
Clave InChI |
YZNQLDLXHVMJJA-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















